Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate

Amine basicity Hydrogen-bond donor count Oxetane SAR

Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate (C₁₁H₁₃N₃O₅, MW 267.24 g/mol) is a chiral nitropyridine derivative belonging to the substituted picolinate ester class. Its structure features a pyridine-2-carboxylic acid methyl ester core bearing a nitro group at the 5-position and an (S)-configured N-methyl-N-(oxetan-2-yl)amino substituent at the 6-position.

Molecular Formula C11H13N3O5
Molecular Weight 267.24 g/mol
Cat. No. B12982392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate
Molecular FormulaC11H13N3O5
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESCN(C1CCO1)C2=C(C=CC(=N2)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C11H13N3O5/c1-13(9-5-6-19-9)10-8(14(16)17)4-3-7(12-10)11(15)18-2/h3-4,9H,5-6H2,1-2H3/t9-/m0/s1
InChIKeyIXIKMVPAFPCLEL-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate – Structural Identity and Procurement-Relevant Classification


Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate (C₁₁H₁₃N₃O₅, MW 267.24 g/mol) is a chiral nitropyridine derivative belonging to the substituted picolinate ester class. Its structure features a pyridine-2-carboxylic acid methyl ester core bearing a nitro group at the 5-position and an (S)-configured N-methyl-N-(oxetan-2-yl)amino substituent at the 6-position . The compound contains a stereogenic center at the oxetane ring carbon directly attached to the amino nitrogen, distinguishing it from the more commonly catalogued methylene-spaced analog Methyl (S)-5-nitro-6-((oxetan-2-ylmethyl)amino)picolinate (CAS 2230200-77-6). This compound is primarily offered as a specialty screening compound or synthetic building block by research chemical suppliers .

Why Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate Cannot Be Simply Replaced by Its Methylene-Spaced or Des-Methyl Analogs


Substituting Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate with its closest catalogued relative, Methyl (S)-5-nitro-6-((oxetan-2-ylmethyl)amino)picolinate (CAS 2230200-77-6, carried by Fluorochem and multiple vendors), introduces two simultaneous structural alterations: removal of the N-methyl group and insertion of a methylene spacer between the oxetane and the amino nitrogen . These changes jointly alter the amine's basicity (pKa shift), hydrogen-bonding capacity, conformational preferences, and metabolic vulnerability at the C–N bond [1]. Furthermore, replacement with the reduced-amino analog Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate eliminates the electron-withdrawing nitro group, fundamentally changing the pyridine ring's electronic character and eliminating a key synthetic diversification handle . Generic interchange among these analogs without experimental re-validation risks invalidating structure-activity relationships, synthetic yields, and biological assay outcomes.

Quantitative Differentiation Evidence for Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate Versus Closest Analogs


N-Methylation and Direct Oxetane Attachment: Impact on Calculated Basicity and Hydrogen-Bond Donor Count Versus the Methylene-Spaced Analog

The target compound bears an N-methyl-N-(oxetan-2-yl)amino group at the 6-position, whereas the closest catalogued analog (CAS 2230200-77-6) carries an NH-(oxetan-2-ylmethyl)amino group . The N-methylation eliminates one hydrogen-bond donor (HBD) relative to the secondary amine analog, reducing the HBD count from 2 to 1 [1]. Direct attachment of the oxetane to the nitrogen (vs. methylene-spaced) is known from matched molecular pair studies of amino-oxetanes to reduce amine basicity by approximately 1.5–2.0 pKa units relative to the corresponding alkylamine, an effect attributed to the inductive electron withdrawal of the ring oxygen through the C–N bond [2]. The combination of N-methylation and direct oxetane attachment in the target compound thus produces a tertiary amine with attenuated basicity (estimated pKa ~4–5 for the conjugate acid) and reduced HBD capacity versus the methylene-spaced secondary amine analog [2].

Amine basicity Hydrogen-bond donor count Oxetane SAR Matched molecular pair

Nitro Group as a Quantifiable Synthetic Diversification Handle: Reduction Potential Comparison with the Amino Analog

The 5-nitro substituent in the target compound serves as a latent amine that can be selectively reduced to generate Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate, a distinct building block used in medicinal chemistry programs targeting GLP-1 receptor agonists and other biologically relevant pathways . The nitro group is electron-withdrawing (Hammett σₚ = +0.78 for NO₂), which deactivates the pyridine ring toward electrophilic substitution and polarizes the ring electronics in a manner distinct from the electron-donating amino analog (σₚ = –0.66 for NH₂) [1]. This electronic difference translates into a >10⁶-fold difference in reactivity toward electrophilic aromatic substitution and alters the pyridine nitrogen's basicity and coordination chemistry [1]. The nitro group also provides a UV-active chromophore (λₘₐₓ ~270–320 nm for nitropyridines) that facilitates HPLC tracking during synthesis, whereas the reduced amino analog requires derivatization for UV detection [2].

Nitro reduction Synthetic intermediate Building block Redox chemistry

Chiral (S)-Oxetane Stereochemistry: Conformational Constraint and Enantiomeric Differentiation from Racemic or (R)-Analogs

The target compound contains an (S)-configured oxetane ring directly attached to the amino nitrogen. Oxetane rings are known to adopt a puckered conformation with a barrier to ring inversion of approximately 0.5–1.0 kcal/mol, introducing conformational constraint distinct from acyclic ethers or methylene-spaced analogs [1]. The defined (S) stereochemistry at the oxetane C2 position controls the spatial orientation of the amino substituent relative to the picolinate plane, which is critical for any stereospecific target engagement. The methylene-spaced analog (CAS 2230200-77-6) possesses an (S)-oxetane as well, but the additional methylene group introduces an extra rotatable bond (Δrotatable bonds = +1), increasing conformational flexibility and potentially reducing binding affinity in stereosensitive pockets [2]. For procurement, the (S)-enantiomer must be specified; the (R)-enantiomer or racemate would produce different biological outcomes in any chiral environment, including all protein binding sites .

Chiral building block Stereochemistry Conformational constraint Enantiomeric excess

Oxetane Ring as a Metabolic Soft Spot Modulator: Class-Level Metabolic Stability Advantage Over Gem-Dimethyl and Carbonyl Analogs

Oxetane-containing compounds have been demonstrated to serve as substrates for human microsomal epoxide hydrolase (mEH), providing a characterized metabolic clearance pathway distinct from cytochrome P450-mediated oxidation [1]. This is significant because the oxetane ring can act as a metabolic 'soft spot' that redirects clearance away from CYP-mediated pathways that often generate reactive metabolites. In a study of oxetane-containing analogs, human recombinant mEH catalyzed hydrolytic ring opening with measurable turnover, establishing oxetanes as the first non-epoxide class of mEH substrates [1]. For the target compound, the oxetane ring is directly attached to the amino nitrogen, which may influence its susceptibility to mEH-mediated hydrolysis relative to methylene-spaced analogs—a hypothesis that requires experimental verification but provides a rational basis for selecting the direct-attachment architecture when predictable metabolic handling is desired [2].

Metabolic stability Oxetane Microsomal epoxide hydrolase CYP450

High-Impact Application Scenarios for Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate Based on Differentiated Structural Features


Chiral Building Block for Parallel Library Synthesis Requiring Nitro → Amino Diversification

When a medicinal chemistry program requires a picolinate scaffold with a chiral oxetane-containing amine at the 6-position and a diversifiable 5-position, this compound offers an immediate advantage over its amino analog: the nitro group can be reduced on-demand (Zn/NH₄Cl, H₂/Pd-C, or Fe/HOAc) to generate the 5-amino derivative . This 'nitro-first' strategy enables parallel library synthesis where the nitro group serves as a masked amine, allowing chemists to install the chiral oxetane architecture early and defer amine functionalization (acylation, sulfonylation, reductive amination) to a later diversification step. The methylene-spaced analog (CAS 2230200-77-6) cannot replicate this exact spatial arrangement because the oxetane occupies a different vector relative to the pyridine ring [1].

Stereochemistry-Dependent Screening in PRMT or Epigenetic Target Campaigns

The defined (S)-oxetane stereochemistry, combined with the tertiary amine character (reduced HBD count of 1 vs. 2 for secondary amine analogs), makes this compound suitable for screening campaigns against protein arginine methyltransferases (PRMTs) or other epigenetic targets where amine basicity and hydrogen-bonding capacity influence binding mode . Compounds bearing oxetane rings have demonstrated activity against PRMT family enzymes, and the N-methylation present in this compound eliminates a potential hydrogen-bond donor that could otherwise engage in non-productive interactions with the SAM binding pocket [1]. Procurement of this specific (S)-enantiomer rather than a racemate or the methylene-spaced analog ensures stereochemical integrity in primary screening data.

Metabolic Stability Profiling in Lead Optimization Programs Evaluating Oxetane Positional Isomers

For drug discovery teams systematically evaluating the impact of oxetane positional isomerism on metabolic stability, this compound provides a unique direct-attachment topology (oxetane directly on the amino nitrogen) that is distinct from the more common oxetane-as-pendant motif . Direct evidence that oxetanes serve as mEH substrates [1] supports the hypothesis that different oxetane attachment geometries may exhibit different mEH hydrolysis rates, providing a rational basis for including this compound in a panel of oxetane positional isomers when profiling metabolic soft spot behavior. The nitro group further enables metabolite identification via UV and MS detection.

Physicochemical Property Benchmarking for N-Methylated Amino-Oxetane Matched Molecular Pairs

As part of a matched molecular pair (MMP) analysis comparing N-methylated vs. NH amino-oxetanes, this compound serves as the N-methylated, directly-attached oxetane exemplar. When paired with its des-methyl, methylene-spaced analog (CAS 2230200-77-6), researchers can experimentally determine the contribution of N-methylation and methylene insertion to logP, solubility, pKa, permeability, and metabolic stability . Such MMP data are invaluable for building predictive models that guide oxetane-containing building block selection in future drug discovery projects [1].

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